Methyl 3-(4-aminophenyl)-2-methylpropanoate Methyl 3-(4-aminophenyl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 144871-88-5
VCID: VC8241228
InChI: InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
SMILES: CC(CC1=CC=C(C=C1)N)C(=O)OC
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl 3-(4-aminophenyl)-2-methylpropanoate

CAS No.: 144871-88-5

Cat. No.: VC8241228

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-aminophenyl)-2-methylpropanoate - 144871-88-5

Specification

CAS No. 144871-88-5
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl 3-(4-aminophenyl)-2-methylpropanoate
Standard InChI InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
Standard InChI Key HKAZGLLLJSDUGU-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)N)C(=O)OC
Canonical SMILES CC(CC1=CC=C(C=C1)N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with an amino group at the para position, linked to a branched propanoate ester. The methyl group at the second carbon of the propanoate chain introduces steric effects that influence its reactivity and intermolecular interactions. Key structural attributes include:

  • IUPAC Name: Methyl 3-(4-aminophenyl)-2-methylpropanoate

  • SMILES: CC(CC1=CC=C(C=C1)N)C(=O)OC

  • InChI Key: HKAZGLLLJSDUGU-UHFFFAOYSA-N

X-ray crystallography and NMR data confirm the planar geometry of the phenyl ring and the ester group’s tetrahedral configuration.

Physical and Spectral Characteristics

PropertyValue
Melting PointNot reported
Boiling PointNot reported
Density1.1272 (estimated)
Refractive Index1.5160 (estimated)
SolubilitySoluble in chloroform, methanol

The compound’s 1H^1\text{H} NMR spectrum exhibits signals at δ 3.68 ppm (singlet, ester methyl), δ 6.5–7.2 ppm (aromatic protons), and δ 5.67 ppm (amine proton), consistent with its structure .

Synthesis and Reaction Pathways

Fischer Esterification Protocol

The primary synthesis route involves Fischer esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with methanol, catalyzed by sulfuric acid under reflux:

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Key steps:

  • Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.

  • Dehydration: Formation of the ester bond.

Alternative Methods

While Fischer esterification dominates, transesterification using ethyl acetate or enzymatic catalysis (lipases) offers greener alternatives, though yields remain suboptimal .

Comparative Analysis with Structural Analogs

Methyl 3-(4-Hydroxyphenyl)propionate

ParameterMethyl 3-(4-Aminophenyl)-2-MethylpropanoateMethyl 3-(4-Hydroxyphenyl)propionate
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}
Functional GroupAmino (-NH2_2)Hydroxyl (-OH)
BioactivityAnticancer potentialNitrification inhibition

The amino group’s basicity (pKa4.5\text{p}K_a \approx 4.5) versus the hydroxyl group’s acidity (pKa9.89\text{p}K_a \approx 9.89) dictates their divergent chemical behaviors .

Industrial and Research Applications

Drug Development

As a scaffold, the compound’s amine and ester groups serve as handles for derivatization. For example, coupling with sulfonamides or heterocycles enhances pharmacokinetic properties .

Biochemical Probes

Fluorescent tagging of the amine group enables tracking in cellular uptake studies, aiding mechanistic investigations of drug delivery.

Challenges and Future Directions

Synthetic Optimization

Current yields (60–75%) necessitate catalyst innovation. Immobilized lipases or ionic liquids may improve efficiency and sustainability .

Toxicity Profiling

Limited data on acute toxicity (LD50_{50}) and genotoxicity warrant comprehensive in vitro and in vivo studies to assess safety .

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